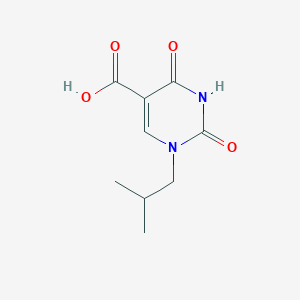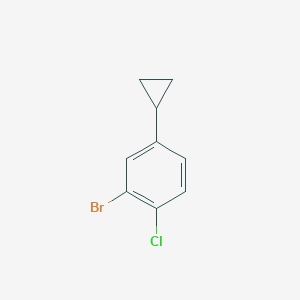
2-Bromo-1-chloro-4-cyclopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-chloro-4-cyclopropylbenzene is an organic compound with the molecular formula C9H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a cyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-cyclopropylbenzene typically involves the bromination and chlorination of cyclopropylbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the benzene ring in the presence of catalysts such as iron or aluminum chloride. The reaction conditions often include solvents like dichloromethane or chloroform and are carried out at controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-chloro-4-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine or chlorine atoms can yield cyclopropylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of palladium catalysts.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of cyclopropylbenzoic acid.
Reduction: Formation of cyclopropylbenzene.
Applications De Recherche Scientifique
2-Bromo-1-chloro-4-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-chloro-4-cyclopropylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-4-chloro-2-cyclopropylbenzene
- 2-Bromo-4-chloro-1-cyclopropylbenzene
- 1-Chloro-4-cyclopropylbenzene
Uniqueness
2-Bromo-1-chloro-4-cyclopropylbenzene is unique due to the specific positioning of the bromine, chlorine, and cyclopropyl groups on the benzene ring. This unique arrangement can lead to distinct reactivity and properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H8BrCl |
|---|---|
Poids moléculaire |
231.51 g/mol |
Nom IUPAC |
2-bromo-1-chloro-4-cyclopropylbenzene |
InChI |
InChI=1S/C9H8BrCl/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2 |
Clé InChI |
VDULDGTZGAMTCM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



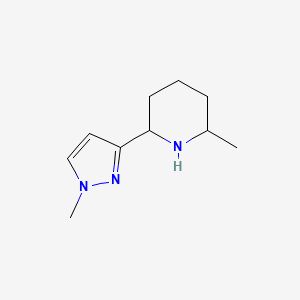

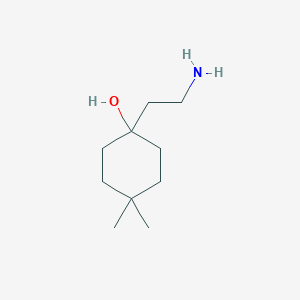
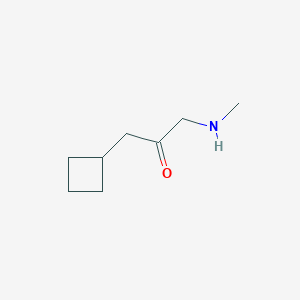
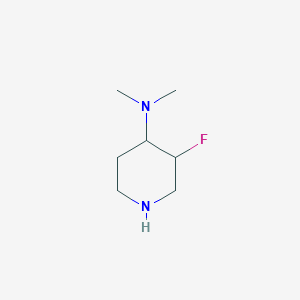
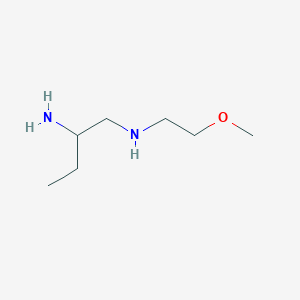
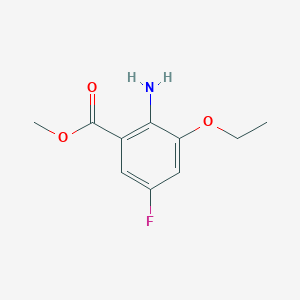
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione](/img/structure/B13175782.png)
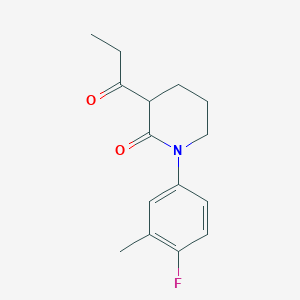
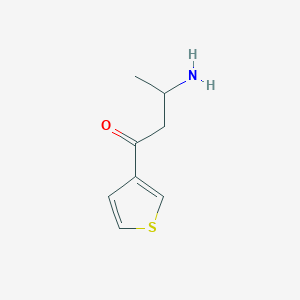
![4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B13175805.png)
